8-(tert-butyl)-6-oxo-N-(4-phenylbutan-2-yl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide
Description
Properties
IUPAC Name |
8-tert-butyl-6-oxo-N-(4-phenylbutan-2-yl)-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O2S/c1-15(10-11-16-8-6-5-7-9-16)23-20(27)17-13-25-19(26)12-18(22(2,3)4)24-21(25)28-14-17/h5-9,12,15,17H,10-11,13-14H2,1-4H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHCOPWFKVKFRLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2CN3C(=O)C=C(N=C3SC2)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
The compound 8-(tert-butyl)-6-oxo-N-(4-phenylbutan-2-yl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide has garnered attention for its potential biological activities. With a molecular formula of and a molecular weight of 399.55 g/mol, this compound is characterized by a complex structure that may influence its interaction with biological systems. This article provides a detailed examination of its biological activity based on available research findings.
| Property | Value |
|---|---|
| Molecular Formula | C22H29N3O2S |
| Molecular Weight | 399.55 g/mol |
| Purity | Typically 95% |
| IUPAC Name | 8-tert-butyl-6-oxo-N-(4-phenylbutan-2-yl)-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide |
Cytotoxicity and Anticancer Activity
Preliminary studies on related compounds suggest potential anticancer activity. For example, compounds featuring the pyrimidine-thiazine scaffold have been evaluated for their cytotoxic effects on cancer cell lines such as B16F10 melanoma cells. In these studies, certain derivatives showed promising results with low IC50 values indicating effective inhibition of cell growth without significant cytotoxicity at lower concentrations. This raises the possibility that 8-(tert-butyl)-6-oxo-N-(4-phenylbutan-2-yl) may also exhibit selective cytotoxicity towards cancer cells while sparing normal cells.
The mechanism by which this compound exerts its biological effects may involve the inhibition of key enzymes or pathways associated with disease processes. For instance, structural analogs have been shown to inhibit enzymes like tyrosinase and other critical targets involved in cancer progression and microbial resistance. Investigating the specific interactions of 8-(tert-butyl)-6-oxo-N-(4-phenylbutan-2-yl) with biological macromolecules could elucidate its mechanism of action.
Case Studies and Research Findings
- Cytotoxicity Assays : In vitro assays using B16F10 cells treated with varying concentrations of similar compounds indicated that while some exhibited cytotoxic effects at high concentrations (e.g., >5 μM), others maintained viability at lower doses. This suggests a potential therapeutic window for further exploration.
- Tyrosinase Inhibition : Compounds structurally related to 8-(tert-butyl)-6-oxo-N-(4-phenylbutan-2-yl have demonstrated significant tyrosinase inhibition, which is crucial for applications in skin depigmentation and cosmetic formulations.
- Antimicrobial Testing : While direct testing of this specific compound is scarce, related thiazine derivatives have shown activity against both Gram-positive and Gram-negative bacteria in laboratory settings.
Comparison with Similar Compounds
Core Heterocycle Modifications
The target compound features a pyrimido[2,1-b][1,3]thiazine core, whereas analogs like 2-(4-chlorophenyl)-8-(methylthio)-6-oxo-4-phenyl-pyrimido[2,1-b][1,3]oxazine-7-carbonitrile () possess a pyrimido[2,1-b][1,3]oxazine core.
Substituent Analysis
| Compound Name | Core Structure | Position 8 Substituent | Position 3 Substituent | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | Thiazine | tert-butyl | N-(4-phenylbutan-2-yl) carboxamide | Amide, aryl, branched alkyl |
| 2-(4-chlorophenyl)-8-(methylthio)-... (Ref) | Oxazine | methylthio | 4-chlorophenyl, carbonitrile | Nitrile, chloroaryl, sulfide |
- Position 3 : The carboxamide group in the target compound offers hydrogen-bonding capability, contrasting with the electron-withdrawing nitrile group in the analog, which may reduce polarity .
Physicochemical and Pharmacokinetic Properties
Computational methods like Tanimoto similarity indexing () could quantify structural resemblance to bioactive compounds. For example, substituent bulk (tert-butyl vs. methylthio) and electronic profiles (amide vs. nitrile) influence logP, solubility, and metabolic stability.
Research Implications
The tert-butyl and carboxamide groups in the target compound suggest tailored pharmacokinetics compared to oxazine/nitrile analogs. Future studies should explore:
Q & A
(Basic) How can researchers optimize the synthesis yield of this compound?
Methodological Answer:
Synthesis optimization typically involves adjusting reaction conditions such as catalyst selection, temperature, and solvent systems. For pyrimidothiazine derivatives, a multi-step approach is common:
Condensation : Use 4-tert-butylbenzaldehyde with ethyl acetoacetate in the presence of a base (e.g., sodium hydroxide) to form a chalcone intermediate .
Cyclization : React the intermediate with thiourea under acidic conditions to form the pyrimidothiazine core.
Oxidation : Employ mild oxidizing agents (e.g., hydrogen peroxide) to achieve the desired oxidation state.
Key factors affecting yield include:
- Catalyst : Sodium acetate in glacial acetic acid improved yields to 78% in analogous syntheses .
- Reflux Time : Extended reflux (8–10 hours) enhances cyclization efficiency .
Monitor reaction progress using thin-layer chromatography (TLC) to identify incomplete steps .
(Basic) What purification techniques are recommended for isolating this compound?
Methodological Answer:
Post-synthesis purification often involves:
- Recrystallization : Use ethyl acetate or ethanol-water mixtures to isolate high-purity crystals. For example, slow evaporation of ethyl acetate-ethanol (3:2) solutions yielded single crystals suitable for X-ray diffraction .
- Chromatography : High-performance liquid chromatography (HPLC) or column chromatography with silica gel can resolve impurities, especially brominated byproducts in halogenated analogs .
- Solvent Extraction : Partitioning between aqueous and organic phases (e.g., dichloromethane-water) removes unreacted starting materials .
(Basic) Which spectroscopic methods are critical for structural characterization?
Methodological Answer:
A combination of techniques ensures accurate structural elucidation:
- X-ray Crystallography : Resolves 3D conformation, such as puckering in the pyrimidine ring (e.g., deviation of 0.224 Å from planarity in related compounds) .
- NMR Spectroscopy :
- IR Spectroscopy : Detects key functional groups (e.g., C=O stretches at ~1700 cm⁻¹, N-H bends at ~3300 cm⁻¹) .
(Advanced) How can computational modeling predict this compound’s reactivity or bioactivity?
Methodological Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) to map reaction pathways and transition states. For example, ICReDD employs reaction path searches to optimize experimental conditions .
- Molecular Docking : Simulate interactions with biological targets (e.g., kinases or DNA) to prioritize analogs for testing. Pyrimidothiazine derivatives show affinity for proteins involved in cancer pathways .
- Molecular Dynamics (MD) : Assess stability in aqueous environments or lipid membranes, critical for pharmacokinetic predictions .
(Advanced) How should researchers address conflicting reports on this compound’s biological activity?
Methodological Answer:
Contradictions often arise from assay variability or structural analogs. Mitigation strategies include:
- Standardized Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls.
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., tert-butyl vs. trifluoromethyl groups) to isolate bioactive moieties .
- Meta-Analysis : Compare datasets across studies, noting variables like solvent (DMSO concentration) or incubation time .
(Advanced) What experimental approaches validate interactions with biomolecules?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (e.g., KD values) with immobilized proteins .
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions.
- Fluorescence Quenching : Monitor changes in tryptophan emission upon compound binding to enzymes .
(Basic) How can solubility and stability be assessed under physiological conditions?
Methodological Answer:
- Solubility Screening : Test in PBS (pH 7.4), DMSO, or simulated gastric fluid. Analogous compounds showed improved solubility with ester derivatives .
- Stability Studies :
(Advanced) How to resolve discrepancies between in vitro and in vivo efficacy data?
Methodological Answer:
- Pharmacokinetic Profiling : Measure bioavailability, half-life, and metabolite formation in rodent models.
- Prodrug Design : Modify carboxylate groups to esters for enhanced membrane permeability .
- Toxicogenomics : Identify off-target effects using RNA sequencing in treated tissues .
(Advanced) What strategies improve selectivity for target enzymes over homologous isoforms?
Methodological Answer:
- Crystallographic Fragment Screening : Identify binding pockets unique to the target isoform .
- Alanine Scanning Mutagenesis : Pinpoint critical residues for compound binding .
- Hybrid Inhibitors : Combine pyrimidothiazine scaffolds with known selective fragments (e.g., ATP-competitive motifs) .
(Basic) What are the best practices for storing this compound?
Methodological Answer:
- Temperature : Store at –20°C in airtight containers to prevent hydrolysis.
- Light Sensitivity : Protect from UV exposure using amber vials, especially for iodinated analogs .
- Desiccation : Use silica gel packs to mitigate moisture-induced degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
